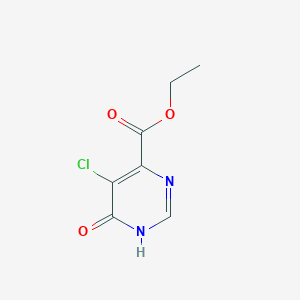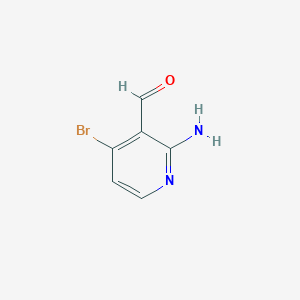
2-Amino-4-bromonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-bromonicotinaldehyde is an organic compound with the molecular formula C6H5BrN2O It is a derivative of nicotinaldehyde, where the 4-position of the pyridine ring is substituted with a bromine atom and the 2-position with an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromonicotinaldehyde typically involves the bromination of 2-amino-3-pyridinecarboxaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in a solvent such as dichloromethane at room temperature . The reaction proceeds with high regioselectivity, yielding the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-bromonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-Amino-4-bromonicotinic acid.
Reduction: 2-Amino-4-bromonicotinalcohol.
Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-4-bromonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific biological pathways.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-bromonicotinaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and aldehyde groups allow it to form Schiff bases with amines, which can further react to form various bioactive compounds.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-bromonicotinaldehyde: Similar structure but with the bromine atom at the 3-position.
2-Amino-4-chloronicotinaldehyde: Similar structure but with a chlorine atom instead of bromine.
2-Amino-4-fluoronicotinaldehyde: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
2-Amino-4-bromonicotinaldehyde is unique due to the presence of both an amino group and a bromine atom on the nicotinaldehyde scaffold. This combination allows for diverse chemical reactivity and the potential to form a wide range of derivatives with varying biological and chemical properties.
Propiedades
Fórmula molecular |
C6H5BrN2O |
|---|---|
Peso molecular |
201.02 g/mol |
Nombre IUPAC |
2-amino-4-bromopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H5BrN2O/c7-5-1-2-9-6(8)4(5)3-10/h1-3H,(H2,8,9) |
Clave InChI |
IHVNONKNEQXMRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1Br)C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


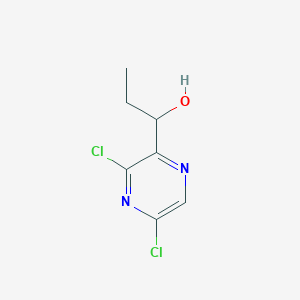
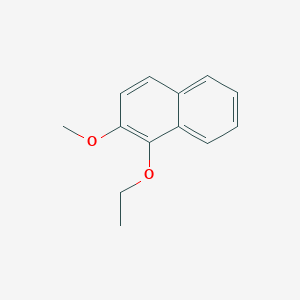
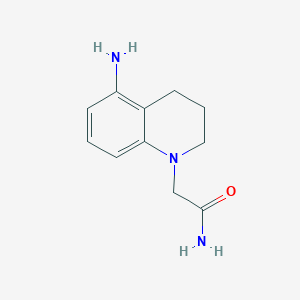

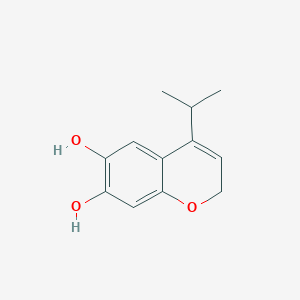

![1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)-](/img/structure/B11897604.png)


![2,2,2-Trifluoro-1-((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone](/img/structure/B11897629.png)
